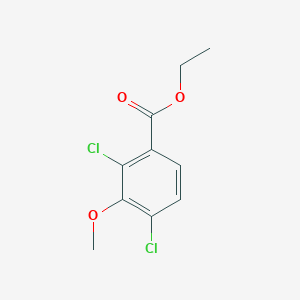

Ethyl 2,4-dichloro-3-methoxybenzoate

Description

Contextual Significance of Halogenated and Methoxylated Benzoate (B1203000) Esters

The presence of halogen and methoxy (B1213986) substituents on a benzoate ester imparts unique electronic and steric properties to the molecule. Halogens, being electronegative, act as electron-withdrawing groups through the inductive effect, which can influence the reactivity of the aromatic ring and the ester group. This electronic modification is a key aspect in the design of molecules with specific chemical behaviors. For instance, the hydrolysis kinetics of benzoate esters are influenced by the presence of electron-withdrawing substituents. nih.gov

Methoxylated benzoate esters, on the other hand, introduce an electron-donating group, which can alter the electron density distribution in the benzene (B151609) ring and affect its susceptibility to electrophilic substitution reactions. The interplay of these opposing electronic effects in compounds bearing both halogen and methoxy groups, such as in Ethyl 2,4-dichloro-3-methoxybenzoate, presents a fascinating case for detailed study in physical organic chemistry. The strategic placement of these substituents can lead to compounds with interesting biological activities, as seen in various phenyl benzoate derivatives. bjmu.edu.cn

Research Landscape of this compound within Organic Chemistry

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the research landscape can be understood by examining studies on structurally similar compounds. The synthesis of substituted benzoate esters is a well-established area of organic chemistry, often involving the esterification of the corresponding benzoic acid. For instance, the synthesis of various benzoate compounds as potential local anesthetics has been explored, typically involving alkylation and esterification steps. rsc.org

Research on related dichlorinated and methoxylated aromatic compounds provides insights into the potential reactivity and properties of this compound. For example, the synthesis of 2,4-Dichlorobenzyl 2-methoxybenzoate (B1232891) has been reported, involving the reaction of 1-(bromomethyl)-2,4-dichlorobenzene with 2-methoxybenzoic acid. nih.gov This suggests a plausible synthetic route for this compound could involve the esterification of 2,4-dichloro-3-methoxybenzoic acid with ethanol. The starting acid itself could potentially be synthesized through a series of chlorination and methoxylation reactions on a suitable benzoic acid precursor.

Aims and Scope of Advanced Research on this compound

Given the limited specific research on this compound, advanced research would likely focus on several key areas. A primary aim would be the development and optimization of a synthetic route to produce the compound in high yield and purity. This would enable further investigation of its properties.

A comprehensive characterization of its physical and chemical properties would be another crucial research direction. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical parameters.

Furthermore, exploring the reactivity of this compound would be a significant area of research. This could involve studying its behavior in various organic reactions, such as nucleophilic aromatic substitution, reduction of the ester, or modification of the substituents. Understanding its reactivity profile would pave the way for its potential use as a building block in the synthesis of more complex and potentially bioactive molecules. Investigations into the biological activities of related substituted benzothiazole (B30560) and phenyl benzoate derivatives have shown promising results in areas like anti-inflammatory and antimicrobial applications, suggesting that this compound could also be a candidate for such screening. bjmu.edu.cnresearchgate.net

Chemical Data of Related Compounds

Table 1: Physical and Chemical Properties of Related Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 2-Methoxybenzoate nih.gov | C₁₀H₁₂O₃ | 180.20 | 235 |

| Ethyl 4-Methoxybenzoate nih.gov | C₁₀H₁₂O₃ | 180.20 | 260 |

| Sodium Benzoate nih.gov | C₇H₅NaO₂ | 144.10 | >450 (decomposes) |

Data sourced from PubChem.

Table 2: Spectroscopic Data of a Related Compound: Ethyl 2-Methoxybenzoate

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, δ) | 7.81 (dd, J=7.8, 1.8 Hz, 1H), 7.42 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 6.96 (td, J=7.5, 1.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 3.88 (s, 3H), 1.39 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, δ) | 166.4, 158.8, 133.5, 131.6, 120.2, 111.9, 61.1, 55.8, 14.2 |

| IR (thin film, cm⁻¹) | 2981, 1729, 1599, 1492, 1464, 1247, 1085, 1048, 756 |

| Mass Spec (m/z) | 180 (M+), 135, 107, 77 |

Note: This data is for a related compound and serves as an example of the type of characterization that would be performed on this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

ethyl 2,4-dichloro-3-methoxybenzoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 |

InChI Key |

HRCCYKSBZYLAOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)OC)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2,4 Dichloro 3 Methoxybenzoate

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Investigation of Intermolecular Interactions and Crystal Packing Motifs

While data exists for structurally related isomers and similar compounds—such as Ethyl 2-methoxybenzoate (B1232891), Ethyl 3,5-dichloro-4-methoxybenzoate, and various other dichlorinated benzoate (B1203000) derivatives—adhering to the strict instruction to focus solely on Ethyl 2,4-dichloro-3-methoxybenzoate prevents the inclusion of this information. The absence of a dedicated entry in major chemical databases like PubChem and the lack of published papers detailing its analysis indicate that this specific compound is not well-characterized in the available scientific literature.

Therefore, the generation of a scientifically accurate article with the requested detailed findings and data tables is not possible at this time.

Computational Chemistry Studies on Ethyl 2,4 Dichloro 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For Ethyl 2,4-dichloro-3-methoxybenzoate, DFT calculations provide a foundational understanding of its molecular geometry, spectroscopic characteristics, and intrinsic reactivity.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involved the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Conformational analysis is crucial for this molecule due to the presence of rotatable bonds, specifically the C-O bonds of the ester and methoxy (B1213986) groups. By systematically rotating these bonds and calculating the corresponding energies, the lowest energy conformer can be identified. This stable conformation is essential for the accuracy of all subsequent computational predictions. Studies on similar molecules have utilized methods like the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable optimized geometries. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

With the optimized geometry, theoretical vibrational frequencies (FT-IR and Raman), and NMR chemical shifts can be calculated. These predicted spectroscopic parameters can then be compared with experimental data, if available, to validate the computational model. The comparison allows for the assignment of vibrational modes and NMR signals to specific atomic motions and chemical environments within the molecule. For instance, the calculated FT-IR spectrum would show characteristic peaks for the C=O stretching of the ester group, C-Cl stretching, and various aromatic C-H and C-C vibrations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.govajchem-a.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.com These indices provide quantitative measures of the molecule's reactivity and potential interaction with other chemical species.

Table 1: Calculated Reactivity Indices for this compound (Note: The following values are illustrative and would be derived from actual DFT calculations.)

| Parameter | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 |

| Electrophilicity Index | ω = χ2 / (2η) | 2.80 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. researchgate.netnih.govresearchgate.net

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl and methoxy groups, highlighting them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

Analysis of Intermolecular Interactions in Aggregated States

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and other material properties.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like di (distance from the surface to the nearest nucleus inside) and de (distance from the surface to the nearest nucleus outside) onto this surface, a detailed picture of intermolecular contacts can be obtained.

The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. For this compound, one would expect significant contributions from H···H, C···H, O···H, and Cl···H contacts. The quantitative breakdown of these interactions provides insight into the forces that stabilize the crystal structure. nih.govnih.govimist.ma

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following values are illustrative and would be derived from actual Hirshfeld analysis.)

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.8 |

| Cl···H/H···Cl | 12.3 |

| Other | 6.2 |

Three-Dimensional Energy Frameworks for Crystal Lattice Stability

There are no available research articles or database entries that detail the three-dimensional energy frameworks for this compound. This type of analysis, which is crucial for understanding the stability of a crystal lattice, involves calculating the interaction energies between molecules within the crystal structure. Typically, this would include quantifying the contributions of various intermolecular forces such as electrostatic, dispersion, and repulsion energies. Without experimental crystal structure data (e.g., from X-ray crystallography) and subsequent computational analysis, a discussion on the energy frameworks for this specific compound cannot be provided.

Molecular Docking Simulations for Ligand-Target Interactions (Methodological Aspects)

Similarly, there is no specific information in the public domain regarding molecular docking simulations involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A methodological description would typically include details about the preparation of the ligand (this compound) and the biological target (e.g., a protein), the software used for the simulation (such as AutoDock, Gold, or Schrödinger), the search algorithms employed to explore conformational space, and the scoring functions used to rank potential binding poses. As no studies have been published, these methodological aspects for this compound cannot be detailed.

Reaction Mechanisms and Chemical Transformations of Ethyl 2,4 Dichloro 3 Methoxybenzoate

Nucleophilic and Electrophilic Substitution Reactions on the Benzoate (B1203000) Ring

The aromatic ring of Ethyl 2,4-dichloro-3-methoxybenzoate is substituted with two electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group. This substitution pattern influences the regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The presence of two chlorine atoms, which are good leaving groups, and the electron-withdrawing nature of the ester group, make the benzene (B151609) ring susceptible to nucleophilic aromatic substitution. The regioselectivity of SNAr reactions on dichlorinated aromatic compounds is influenced by the electronic effects of the substituents. In systems like 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the 4-position due to the higher LUMO coefficient at this carbon, making it more susceptible to nucleophilic attack. nih.gov For 2,4-dichloro-3-methoxybenzoate, the chlorine at the C-4 position is para to the electron-withdrawing ester group, which would stabilize the Meisenheimer intermediate formed during nucleophilic attack at this position. Conversely, the chlorine at the C-2 position is ortho to the ester group and meta to the methoxy group. Theoretical studies on related systems suggest that the relative stability of the isomeric σ-complex intermediates can predict the regioisomeric distribution in kinetically controlled SNAr reactions. researchgate.netdiva-portal.org

Electrophilic Aromatic Substitution (EAS):

The benzoate ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing chlorine atoms and the deactivating effect of the ester group. The methoxy group is an activating, ortho-, para-directing group. However, the positions ortho and para to the methoxy group are already substituted. Therefore, forcing conditions would be required for any further electrophilic substitution, and the regiochemical outcome would be influenced by the combined directing effects of all substituents. Computational methods like the RegioSQM method, which identifies the most nucleophilic center by calculating the lowest free energies of protonation, can be used to predict the regioselectivity of such reactions on complex heteroaromatic systems. chemrxiv.org

Reactivity of the Ester Functional Group

The ethyl ester functional group is a key site for chemical transformations, including hydrolysis, saponification, transesterification, and reduction.

Hydrolysis and Saponification Pathways

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloro-3-methoxybenzoic acid, and ethanol. This reaction is reversible and typically requires heating with an aqueous acid.

Saponification (Base-Promoted Hydrolysis): The saponification of ethyl benzoates with a base, such as sodium hydroxide (B78521), is a well-established and generally irreversible process that yields the corresponding carboxylate salt and ethanol. doubtnut.com The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov The rate of saponification can be influenced by steric hindrance. arkat-usa.orgpsu.edu For sterically hindered esters, non-aqueous conditions using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature can be effective. arkat-usa.org The basic hydrolysis of esters is generally considered irreversible because the final step, the deprotonation of the carboxylic acid by the alkoxide, is highly favorable. masterorganicchemistry.com

| Reaction | Reagents | Products | General Conditions |

| Hydrolysis | Water, Acid (e.g., HCl) | 2,4-dichloro-3-methoxybenzoic acid, Ethanol | Heating |

| Saponification | Base (e.g., NaOH, KOH) | Sodium 2,4-dichloro-3-methoxybenzoate, Ethanol | Room temperature or reflux in aqueous or alcoholic solution. operachem.com |

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process, and an excess of the new alcohol is typically used to drive the reaction to completion. Lipase-catalyzed transesterification of substituted methyl benzoates has also been reported, with the reactivity being influenced by the position of the substituents on the phenyl ring. nih.gov For example, the transesterification of methyl benzoate and dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol has been studied using superbase catalysts. capes.gov.br

| Catalyst Type | Reagents | Product Type | Key Factors |

| Acid (e.g., H2SO4) | Alcohol (R'OH) | New ester (R'O-C(O)-Ar) | Excess of R'OH, removal of ethanol |

| Base (e.g., NaOR') | Alcohol (R'OH) | New ester (R'O-C(O)-Ar) | Use of alkoxide corresponding to the new alcohol |

| Enzyme (e.g., Lipase) | Alcohol (R'OH) | New ester (R'O-C(O)-Ar) | Solvent-free conditions, vacuum |

Reduction Reactions of the Ester Moiety

The ester group can be reduced to a primary alcohol, (2,4-dichloro-3-methoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. almerja.netyoutube.com The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Alternatively, the reduction can be stopped at the aldehyde stage (2,4-dichloro-3-methoxybenzaldehyde) using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). masterorganicchemistry.com

| Reducing Agent | Primary Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH4) | (2,4-dichloro-3-methoxyphenyl)methanol | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminum hydride (DIBAL-H) | 2,4-dichloro-3-methoxybenzaldehyde | Low temperature (e.g., -78 °C) in an inert solvent like toluene (B28343) or dichloromethane |

Transformations Involving the Methoxy Group (e.g., O-Dealkylation)

The methoxy group on the aromatic ring can be cleaved to yield the corresponding phenol, ethyl 2,4-dichloro-3-hydroxybenzoate. This O-demethylation is an important transformation, particularly in the synthesis of biologically active compounds. Various reagents can be employed for this purpose, often requiring harsh conditions. The selective demethylation of aryl methyl ethers is a topic of significant research. rsc.org

Biocatalytic dealkylation of aryl methyl ethers represents a milder alternative. For instance, Rieske monooxygenases have been shown to selectively demethylate aromatic substrates, with a preference for the meta-position relative to a carboxylic acid group. nih.gov Other methods include the use of acidic concentrated lithium bromide (ACLB) solution, which can efficiently demethylate lignin-derived compounds under moderate conditions. nih.gov Iridium-catalyzed hydrosilylation has also been explored for the selective demethylation of O-aryl glycosides. rsc.org

| Reagent/Method | General Conditions | Notes |

| Boron tribromide (BBr3) | Low temperature (e.g., -78 °C to 0 °C) in CH2Cl2 | Highly reactive, sensitive to moisture |

| Aluminum chloride (AlCl3) | Heating in a solvent like dichloromethane or acetonitrile (B52724) | Strong Lewis acid |

| 47% Hydrobromic acid (HBr) | Heating at high temperatures (e.g., 130 °C), often with acetic acid | Brønsted acid-catalyzed |

| Alkyl thiols (e.g., dodecanethiol) | High temperature (e.g., 130 °C) in a high-boiling solvent like NMP or DMSO | Does not require strong acids |

| Acidic Concentrated Lithium Bromide (ACLB) | Moderate temperature (e.g., 110 °C) with HBr | Efficient for lignin-derived compounds. nih.gov |

Elaboration of Halogen Substituents (e.g., Cross-Coupling Precursors)

The two chlorine atoms on the benzoate ring serve as handles for carbon-carbon and carbon-heteroatom bond formation via various palladium-catalyzed cross-coupling reactions. The difference in the electronic environment of the two chlorine atoms can lead to regioselective reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and conditions. The regioselectivity in dihalogenated substrates is influenced by both electronic and steric factors. In 2,4-dihalopyrimidines, Suzuki coupling often occurs preferentially at the C-4 position. mdpi.com However, in 2,4-dibromopyridine, regioselective coupling at the 2-position has been observed. researchgate.net For 2,4-dichloroquinoline, regioselective alkynylation occurs at C-2, followed by Suzuki coupling at C-4. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging. The regioselectivity of the Heck reaction is governed by both steric and electronic effects of the substrates and ligands. buecher.dechemrxiv.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com The reactivity order for aryl halides is typically I > Br > Cl, making aryl chlorides the least reactive. wikipedia.org Regioselectivity in dihaloarenes often favors the more reactive halide position. For instance, in 2,4-dichloroquinoline, Sonogashira coupling occurs regioselectively at the C-2 position. beilstein-journals.orgnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl or vinyl-substituted benzoate |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkenyl-substituted benzoate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynyl-substituted benzoate |

Intramolecular Rearrangements and Cyclization Mechanisms of this compound

Currently, there is a notable lack of specific, documented research in publicly available scientific literature detailing the intramolecular rearrangements and cyclization mechanisms of this compound. While the synthesis of various heterocyclic compounds, such as quinolines, often involves cyclization reactions, specific studies initiating from this particular substituted benzoate are not readily found. nih.govnih.gov

Generally, intramolecular rearrangements and cyclizations are fundamental processes in organic chemistry that lead to the formation of new cyclic structures from a single molecule. These reactions are typically promoted by heat, light, or the presence of a catalyst, and proceed through various mechanisms depending on the substrate's structure and the reaction conditions. For a molecule like this compound, potential but unproven cyclization pathways would likely involve the substituents on the benzene ring.

Hypothetically, for a related compound to undergo an intramolecular cyclization, it would typically require a second reactive site on the molecule that can interact with the ester group or the aromatic ring. For instance, if a nucleophilic group were present on a side chain, it could potentially attack the electrophilic carbonyl carbon of the ester, leading to a lactone. Alternatively, reactions involving the aromatic ring, such as an intramolecular Friedel-Crafts type reaction, would necessitate a suitable electrophilic side chain to be present.

Given the absence of specific research on this compound in this context, no detailed research findings or data tables on its intramolecular rearrangements and cyclization mechanisms can be presented. The field of synthetic organic chemistry is vast, and while many cyclization reactions are well-documented for a wide array of compounds, it appears this specific substrate has not been a focus of such investigations in the available literature. Further research would be required to explore and characterize these potential reaction pathways.

Environmental Fate and Mechanistic Degradation Pathways of Dichloro Methoxybenzoates

Biodegradation Processes

Biodegradation represents a crucial mechanism for the natural attenuation of chlorinated aromatic compounds. eurochlor.org This process relies on the metabolic activities of microorganisms to transform or mineralize these substances. The success and route of biodegradation are heavily dependent on the degree of chlorination and the redox conditions of the environment. eurochlor.org

The degradation of chlorinated aromatic compounds proceeds via distinct routes under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. tandfonline.comniscpr.res.in The level of chlorine substitution on the aromatic ring often dictates which condition is more favorable for initial degradation. eurochlor.org

Under aerobic conditions , microorganisms utilize oxygen-dependent enzymes to initiate the breakdown. eurochlor.org This process is generally more effective for aromatics with fewer chlorine substituents. eurochlor.org The primary aerobic mechanisms include:

Oxygenases: These enzymes incorporate oxygen atoms from O2 into the aromatic ring, typically forming dihydroxylated intermediates like catechols. This destabilizes the ring, making it susceptible to cleavage. eurochlor.orgpsu.edu

Hydrolytic Dehalogenases: These enzymes replace a chlorine atom with a hydroxyl group from water. arizona.eduresearchgate.net

Glutathione S-transferases: This mechanism involves the replacement of a chlorine atom with a sulfhydryl group from glutathione. eurochlor.org

Under anaerobic conditions , which are common in saturated soils and sediments, a different set of microbial processes dominates. niscpr.res.in Highly chlorinated aromatic compounds, which may resist aerobic attack, are often susceptible to anaerobic biotransformation. eurochlor.org The principal mechanism is reductive dechlorination (also known as halorespiration), where a chlorine atom is removed and replaced by a hydrogen atom. eurochlor.orgnih.gov In this process, the chlorinated compound acts as a terminal electron acceptor. arizona.edunih.gov This initial dechlorination can reduce the compound's toxicity and produce less chlorinated intermediates that may then be more readily degraded by aerobic bacteria. eurochlor.orgnjit.edu Consequently, the complete mineralization of highly chlorinated compounds may require a sequence of anaerobic and subsequent aerobic conditions. eurochlor.orgnjit.edu

| Condition | Primary Mechanism | Typical Substrates | Key Processes | Reference |

|---|---|---|---|---|

| Aerobic | Oxidative Attack | Lower-chlorinated aromatics | Dioxygenase-mediated ring hydroxylation, Ring cleavage | eurochlor.orgarizona.edu |

| Anaerobic | Reductive Dechlorination | Higher-chlorinated aromatics | Removal of chlorine atoms, replacing them with hydrogen | eurochlor.orgnih.gov |

The central event in the aerobic degradation of aromatic compounds is the enzymatic cleavage of the stable benzene (B151609) ring. psu.edu This is almost always preceded by the enzymatic introduction of two hydroxyl groups onto the ring, forming catechol or a substituted catechol intermediate. psu.edu The enzymes responsible for the subsequent ring fission are called dioxygenases. nih.gov

Ring-cleavage dioxygenases are broadly classified into two groups based on where they cleave the ring relative to the hydroxyl groups: nih.gov

Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups (e.g., catechol 1,2-dioxygenase). This is often referred to as the ortho-cleavage pathway. psu.eduasm.org

Extradiol Dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups (e.g., catechol 2,3-dioxygenase). This is known as the meta-cleavage pathway. nih.govnih.gov

In the degradation of chlorinated aromatics like dichlorobenzoates, the formation of chlorocatechols is a key step. These intermediates are then processed by specialized enzymes capable of handling halogenated substrates. asm.org For example, studies on 2,4-dichlorophenol (B122985) have shown its transformation to 3,5-dichlorocatechol, which is then subject to ring fission, leading to the liberation of chloride ions. nih.govnih.gov The resulting ring-cleavage products, such as substituted muconates, are further metabolized through a series of enzymatic steps into central metabolic intermediates like those found in the Krebs cycle. psu.eduasm.org

| Enzyme Class | Cleavage Position | Common Name | Example Substrate | Reference |

|---|---|---|---|---|

| Intradiol Dioxygenases | Between hydroxyl groups | ortho-cleavage | Catechol, Chlorocatechols | psu.eduasm.org |

| Extradiol Dioxygenases | Adjacent to hydroxyl groups | meta-cleavage | Catechol, Dihydroxybiphenyl | nih.govnih.gov |

A wide variety of microorganisms have demonstrated the ability to degrade chlorinated benzoates. arizona.edu These microbes can utilize these compounds as a source of carbon and energy or transform them through cometabolism, where the degradation occurs in the presence of a primary growth substrate. arizona.edunih.gov

Several bacterial genera are well-documented for their degradative capabilities:

Pseudomonas : Various species of Pseudomonas are known to degrade chlorinated benzoates and phenols. For example, Pseudomonas sp. B13 can utilize chlorophenols, and other strains have been identified that degrade 3-chlorobenzoate (B1228886) and 3,4-dichlorobenzoate. tandfonline.comoup.com

Alcaligenes : Alcaligenes eutrophus JMP134 is a well-studied organism capable of degrading 2,4-dichlorophenoxyacetic acid and 3-chlorobenzoate via an ortho-fission pathway. nih.gov

Burkholderia : Burkholderia cepacia has been shown to degrade 2-chlorobenzoic acid. oup.com

Desulfomonile : Under anaerobic conditions, Desulfomonile tiedjei is a notable bacterium that can carry out the reductive dechlorination of 3-chlorobenzoate to benzoate (B1203000), using it as an electron acceptor to support growth. arizona.edu

Plant-bacteria associations can also contribute to the degradation of chlorinated benzoic acid mixtures in soil, indicating a synergistic role in phytoremediation efforts. oup.comnih.gov

| Microorganism Genus | Degradation Condition | Example Substrate(s) | Reference |

|---|---|---|---|

| Pseudomonas | Aerobic | Chlorophenols, Chlorobenzoates | tandfonline.comoup.com |

| Alcaligenes | Aerobic | 2,4-Dichlorophenoxyacetic acid, 3-Chlorobenzoate | nih.gov |

| Burkholderia | Aerobic | 2-Chlorobenzoic acid | oup.com |

| Desulfomonile | Anaerobic | 3-Chlorobenzoate | arizona.edu |

Abiotic Degradation Mechanisms

In addition to biological processes, chlorinated aromatic compounds can be degraded through non-biological, or abiotic, mechanisms. These processes are primarily driven by physical energy sources such as light or heat.

Photochemical transformation, or photodegradation, involves the breakdown of a chemical initiated by the absorption of light, typically in the ultraviolet (UV) spectrum. wikipedia.org For aromatic compounds, electronic excitation significantly alters their reactivity. rsc.org The absorption of a photon can lead to the homolytic cleavage of a carbon-chlorine bond, generating a highly reactive chlorine radical and an aryl radical. wikipedia.orgyoutube.com

This process can initiate a chain reaction, leading to further degradation. wikipedia.orgyoutube.com The generated aryl radicals can react with other molecules or be trapped by nucleophiles. youtube.com Photochemical reactions are considered a "traceless reagent" approach because the initiating agent (a photon) does not generate side products, making it a key process in sustainable chemistry. rsc.org The efficiency of photochemical transformation depends on factors like light intensity, the presence of photosensitizing substances, and the chemical's specific absorption spectrum.

Thermochemical decomposition refers to the breakdown of compounds by heat. Halogenated aromatic compounds are a significant class of environmental contaminants, and understanding their thermal stability is important for assessing their persistence and for developing remediation technologies like incineration. researchgate.nettandfonline.com

Kinetic studies on dichlorobenzenes show that their thermal decomposition is primarily a unimolecular reaction where the main gaseous product is hydrogen chloride (HCl). royalsocietypublishing.org The stability of chlorinated benzenes is dependent on the degree of chlorine substitution on the aromatic ring. royalsocietypublishing.org Pyrolysis experiments combined with mass spectrometry are used to study the decomposition products of halogenated compounds. ingentaconnect.com Such studies show that while chlorine can be eliminated from alkyl chains over zeolite catalysts, the dehalogenation of aromatic rings is often only partial, indicating their relative thermal stability. ingentaconnect.com

Analytical Methodologies for Characterizing Environmental Degradation Products

Forced degradation studies are often employed to predict the potential degradation pathways and generate likely degradation products under controlled laboratory conditions, including hydrolysis, oxidation, and photolysis. mdpi.comresearchgate.net These studies are instrumental in developing and validating stability-indicating analytical methods. researchgate.net The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analytes, the complexity of the sample matrix (e.g., soil, water, sediment), and the required sensitivity and selectivity.

The most prevalent analytical strategies rely on chromatographic techniques to separate the degradation products from the parent compound and from each other, followed by spectrometric techniques for identification and quantification.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for resolving the complex mixtures that result from environmental degradation. researchgate.netijmr.net.in The choice between liquid and gas chromatography is primarily determined by the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of many herbicide degradation products because it can handle polar, non-volatile, and thermally labile compounds without the need for chemical derivatization. ijmr.net.inresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, effectively separating compounds based on their hydrophobicity. researchgate.netresearchgate.net By optimizing parameters such as the column type (e.g., C18), mobile phase composition (often a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile), and elution mode (isocratic or gradient), robust separation of parent compounds from their more polar metabolites can be achieved. researchgate.net

Gas Chromatography (GC): GC offers high separation efficiency and is often coupled with mass spectrometry for powerful analytical capabilities. ijmr.net.innih.gov However, many degradation products of dichloro-methoxybenzoates, particularly the hydrolyzed carboxylic acid forms, are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is typically required to convert these polar functional groups into more volatile esters or ethers. nih.gov For example, methylation with diazomethane (B1218177) is a common procedure for converting carboxylic acids into their corresponding methyl esters before GC analysis. nih.gov

Interactive Table 1: Chromatographic Techniques in Degradation Analysis

| Technique | Principle of Separation | Applicability for Dichloro-Methoxybenzoate Degradation Products | Key Considerations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Ideal for polar, non-volatile, and thermally unstable degradation products (e.g., carboxylic acids, phenols) without derivatization. ijmr.net.inresearchgate.net | Method development requires optimization of column, mobile phase, and gradient for adequate resolution. researchgate.net |

| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Provides high resolution for volatile compounds. Often requires a derivatization step to increase the volatility of polar degradation products. researchgate.netnih.gov | Derivatization adds a sample preparation step and can introduce analytical variability. nih.gov |

Spectrometric Detection and Identification

Following chromatographic separation, detection and structural elucidation are paramount. While UV detectors are commonly used with HPLC for quantification, mass spectrometry is the definitive technique for identifying unknown degradation products. mdpi.comijmr.net.in

Mass Spectrometry (MS): MS is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. ijmr.net.in When coupled with chromatography (GC-MS or LC-MS), it allows for the identification of individual compounds as they elute from the column. nih.govscripps.edu High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements (typically <5 ppm error). researchgate.net This accuracy enables the determination of elemental formulas for unknown metabolites, significantly narrowing the possibilities for their identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): To confirm the structure of a proposed degradation product, tandem mass spectrometry is employed. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. scripps.edu The fragmentation pattern provides a structural fingerprint of the molecule, which can be compared to reference spectra from databases (like METLIN or NIST) or to the fragmentation of authentic chemical standards. scripps.eduresearchgate.net This process is crucial for distinguishing between isomers and definitively elucidating the chemical structure of novel degradation products. nih.gov

Interactive Table 2: Spectrometric Identification Techniques

| Technique | Information Provided | Role in Characterizing Degradation Products |

|---|---|---|

| UV-Visible Spectroscopy | Measures light absorbance by chromophores. ijmr.net.in Used for quantification. mdpi.com | Often coupled with HPLC for routine quantification of known products but provides limited structural information. researchgate.net |

| Mass Spectrometry (MS) | Provides molecular weight and elemental composition (with HRMS). researchgate.net | The primary tool for identifying unknown degradation products based on their mass. ijmr.net.in |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information through controlled fragmentation of selected ions. scripps.edu | Confirms the identity of metabolites by matching fragmentation patterns and elucidates the structure of novel compounds. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Delivers highly accurate mass measurements (typically <5 ppm). researchgate.net | Enables the confident assignment of elemental formulas to unknown peaks, greatly aiding in their identification. researchgate.net |

By integrating these advanced analytical methodologies, researchers can effectively separate, identify, and quantify the environmental degradation products of Ethyl 2,4-dichloro-3-methoxybenzoate. This detailed characterization is essential for understanding its transformation pathways, the stability of its intermediates, and the ultimate fate of the substance in various environmental compartments.

Synthesis and Comprehensive Characterization of Ethyl 2,4 Dichloro 3 Methoxybenzoate Derivatives

Synthetic Approaches for Modifying the Ethyl Ester Chain

The ethyl ester group is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the molecule's carbon framework.

Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,4-dichloro-3-methoxybenzoic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent), followed by acidification. The resulting carboxylic acid is a key intermediate for further reactions, such as the formation of amides or more complex esters.

Transesterification: This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group. For instance, reacting Ethyl 2,4-dichloro-3-methoxybenzoate with benzyl (B1604629) alcohol would yield Benzyl 2,4-dichloro-3-methoxybenzoate. This method is crucial for tuning the steric and electronic properties of the ester moiety.

Amidation: The direct conversion of the ester to an amide can be challenging, but it is often accomplished by heating the ester with an amine. A more common and efficient route involves the initial hydrolysis of the ester to the carboxylic acid. The acid is then activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), which subsequently reacts readily with a primary or secondary amine to form the desired amide derivative. google.com

Reduction: The ester can be reduced to a primary alcohol, (2,4-dichloro-3-methoxyphenyl)methanol. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting benzyl alcohol derivative opens up another avenue for further functionalization.

Table 1: Representative Reactions at the Ester Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH/H₂O, then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base catalyst | New Ester (COOR') |

| Amidation (via acid) | 1. NaOH/H₂O 2. SOCl₂ 3. R'R''NH | Amide (CONR'R'') |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol (CH₂OH) |

Strategies for Introducing and Modifying Aromatic Ring Substituents

Modifying the substituents on the benzene (B151609) ring is more complex due to the influence of the existing groups on the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the aromatic ring can potentially be replaced by other nucleophiles. The presence of the electron-withdrawing carboxylate group, particularly at the ortho and para positions, can facilitate SNAr reactions. However, in this specific molecule, the chlorine atoms are ortho and para to another halogen and meta to the ester, which may require harsh reaction conditions (high temperature and pressure) to achieve substitution with nucleophiles like alkoxides, amines, or thiolates.

Electrophilic Aromatic Substitution (EAS): Introducing new substituents via EAS (e.g., nitration, halogenation, Friedel-Crafts reactions) is challenging. The benzene ring is significantly deactivated by the two electron-withdrawing chlorine atoms and the ester group. The methoxy (B1213986) group is an activating group, but its influence may not be sufficient to overcome the deactivation by the other three substituents. Any potential substitution would likely be directed by the methoxy group to the C5 position.

Modification of the Methoxy Group: The methyl ether can be cleaved to yield a phenol, Ethyl 2,4-dichloro-3-hydroxybenzoate. This is typically accomplished using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃). The resulting phenolic hydroxyl group is a versatile point for further derivatization, such as conversion into different ethers or esters.

Annulation and Ring-Closing Reactions to Form Fused Systems

Annulation reactions involve the construction of a new ring fused to the existing benzene ring, leading to polycyclic aromatic or heterocyclic systems. scripps.edu These are powerful strategies for creating complex molecular architectures.

One potential strategy involves an intramolecular Friedel-Crafts-type reaction. For example, if the ethyl ester chain were modified to include a suitable functional group (e.g., an acid chloride on a side chain), it could be induced to cyclize onto the aromatic ring, likely at the C5 position, to form a new six-membered ring.

Another approach could involve a Pictet-Spengler or Bischler-Napieralski type reaction if an aminoethyl side chain were introduced at the C5 position. More advanced strategies might utilize transition-metal-catalyzed cross-coupling reactions to build a second ring. For instance, a Suzuki or Heck coupling at one of the C-Cl bonds could introduce a side chain that is then cyclized in a subsequent step. These methods allow for the formation of diverse fused systems, such as quinolines, coumarins, or other heterocycles, depending on the reactants and reaction pathways chosen.

Detailed Spectroscopic Analysis of Novel Derivatives

The characterization of any newly synthesized derivative is crucial to confirm its structure. A combination of spectroscopic methods is employed for unambiguous structure elucidation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: For the parent compound, the ethyl group would show a characteristic quartet and triplet. google.com The methoxy group would appear as a singlet, and the two aromatic protons would appear as distinct doublets in the aromatic region of the spectrum. Upon derivatization, changes in these signals provide significant structural information. For example, hydrolysis would cause the disappearance of the ethyl signals and the appearance of a broad singlet for the carboxylic acid proton.

¹³C-NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, and the six aromatic carbons. The carbons bonded to chlorine would have their chemical shifts influenced accordingly. Observing the appearance or disappearance of signals in this spectrum is a powerful tool for confirming transformations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The parent ester would show a strong C=O stretching band around 1720-1740 cm⁻¹. mdpi.com It would also exhibit C-O stretching bands and C-Cl stretching vibrations. Conversion to a carboxylic acid would be confirmed by the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a shift in the C=O band. Amide formation would be indicated by a C=O stretch around 1630-1690 cm⁻¹ and N-H stretches if a primary or secondary amine is used.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. The presence of two chlorine atoms would give a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, which is a powerful diagnostic tool for confirming the presence of the dichloro-substituted ring in the derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Signal/Range |

|---|---|---|

| ¹H-NMR | Ethyl (CH₂) | Quartet, ~4.4 ppm |

| Ethyl (CH₃) | Triplet, ~1.4 ppm | |

| Methoxy (OCH₃) | Singlet, ~3.9 ppm | |

| Aromatic (2H) | Doublets, ~7.0-7.5 ppm | |

| ¹³C-NMR | Carbonyl (C=O) | ~165 ppm |

| Aromatic (C-Cl) | ~125-135 ppm | |

| Aromatic (C-O) | ~155 ppm | |

| Methoxy (OCH₃) | ~56 ppm | |

| IR | Ester (C=O) | 1720-1740 cm⁻¹ |

| C-O Stretch | 1100-1300 cm⁻¹ | |

| C-Cl Stretch | 600-800 cm⁻¹ |

Advanced Chromatographic Purification of Derivatives

Purification is a critical step to isolate the desired products from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the progress of a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting material, one can observe the consumption of the reactant and the formation of new products. The retention factor (Rf) value changes with the polarity of the compound; for example, the carboxylic acid product of hydrolysis is much more polar and will have a lower Rf value than the starting ethyl ester. nih.gov

Column Chromatography: This is the standard method for purifying multigram quantities of products. Silica gel is the most common stationary phase. The choice of solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized using TLC to achieve good separation between the desired product and any impurities or unreacted starting materials. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Both normal-phase and reverse-phase columns can be used, offering high resolution and leading to products with very high purity, which is often required for subsequent applications.

Advanced Analytical Chemistry Methodologies for Quantification and Detection of Ethyl 2,4 Dichloro 3 Methoxybenzoate

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds like Ethyl 2,4-dichloro-3-methoxybenzoate. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, employing a nonpolar stationary phase and a polar mobile phase. arlok.com The separation is based on the differential partitioning of the analyte between the two phases.

The development of an HPLC method for this compound would involve optimizing several parameters to achieve adequate resolution, peak shape, and analysis time. researchgate.nettidjma.tn A C18 column is typically effective for separating aromatic esters. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). arlok.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate components in complex mixtures. researchgate.net Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. tidjma.tntidjma.tn For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. tidjma.tn

Interactive Data Table: Illustrative HPLC Method Parameters Below are typical starting parameters for the HPLC analysis of a compound like this compound. Users can sort the table by clicking on the headers.

| Parameter | Value/Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for better ionization in MS and controls pH. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for eluting nonpolar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |

| Detection λ | ~210 nm and 254 nm | Common wavelengths for detecting aromatic rings. |

| Mode | Gradient Elution | Optimizes separation of compounds with varying polarities. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. actascientific.com Given its ester structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas like helium or hydrogen. researchgate.net The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or Rxi-5ms), is generally suitable for separating chlorinated aromatic compounds. researchgate.netgcms.cz The oven temperature is programmed to ramp up during the analysis to ensure that compounds with different boiling points elute as sharp, well-resolved peaks. ijsrtjournal.com For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity. However, a Flame Ionization Detector (FID) can also be used for general-purpose quantification. acs.org

Interactive Data Table: Representative GC Method Parameters The following table outlines typical parameters for a GC-based analysis of chlorinated aromatic compounds.

| Parameter | Value/Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of organic compounds, including halogenated aromatics. researchgate.net |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Oven Program | 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | A typical temperature program to separate compounds with a range of volatilities. |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | ECD is highly sensitive to halogenated compounds. FID is a robust, general-purpose detector. acs.org |

| Detector Temp. | 320 °C | Prevents condensation of analytes in the detector. |

Hyphenated Analytical Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in compound identification. chemijournal.comnih.govijnrd.org These methods are indispensable for analyzing complex samples and identifying unknown compounds. actascientific.com

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantification and structural elucidation. actascientific.comijsrtjournal.com After separation by the LC system, the eluent is directed to an ion source (e.g., Electrospray Ionization - ESI), which generates charged molecules that are then analyzed by the mass spectrometer. chromatographytoday.com

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of its elemental formula. nih.gov Tandem mass spectrometry (LC-MS/MS) involves selecting the molecular ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions. nih.govforensicrti.org This fragmentation pattern serves as a structural fingerprint, enabling confident identification of the compound. forensicrti.org LC-MS/MS is particularly valuable for analyzing complex matrices, as it can distinguish the target analyte from co-eluting interferences. nih.govchromatographytoday.com

Interactive Data Table: Example LC-MS/MS Parameters This table shows potential parameters for the LC-MS/MS analysis of this compound.

| Parameter | Value/Condition | Rationale |

| Separation | HPLC (as per Section 8.1) | Provides chromatographic separation prior to mass analysis. |

| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and semi-polar compounds, minimizing in-source fragmentation. |

| Polarity | Positive Mode | The ester and methoxy (B1213986) groups can be protonated to form [M+H]+ ions. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for targeted quantification (MRM). Orbitrap provides high-resolution, accurate mass data for identification. forensicrti.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) for QqQ; Full Scan & dd-MS2 for Orbitrap | MRM provides high sensitivity and selectivity for quantification. Full scan with data-dependent MS2 allows for untargeted screening and identification. |

| Precursor Ion | m/z ~249 (for [M+H]+, corresponding to C10H11Cl2O3+) | The protonated molecular ion selected for fragmentation. |

| Collision Energy | 10-40 eV (Optimized) | The energy used to induce fragmentation; must be optimized for the specific compound. forensicrti.org |

GC-MS is a robust and widely used hyphenated technique that combines the separation capabilities of GC with the detection power of MS. actascientific.comnih.gov It is highly effective for the analysis of volatile and semi-volatile organic compounds in complex environmental or biological matrices. researchgate.net As components elute from the GC column, they enter the MS ion source, typically an Electron Ionization (EI) source. EI is a hard ionization technique that creates a reproducible fragmentation pattern, often referred to as a chemical fingerprint. nih.gov

This fragmentation pattern can be compared against spectral libraries, such as the NIST library, for confident compound identification. nih.gov The use of selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, can significantly enhance the sensitivity and selectivity of the analysis, which is particularly useful for trace-level detection in complex mixtures. researchgate.net

Interactive Data Table: General GC-MS Method Parameters The table below lists common parameters for the GC-MS analysis of chlorinated organic pollutants.

| Parameter | Value/Condition | Rationale |

| Separation | GC (as per Section 8.2) | Provides high-resolution separation of volatile components. |

| Ion Source | Electron Ionization (EI) | Provides reproducible, information-rich fragmentation patterns for library matching. nih.gov |

| Ionization Energy | 70 eV | Standard energy for EI, ensuring consistent fragmentation and library comparability. |

| Mass Analyzer | Quadrupole | A robust and common mass analyzer for routine GC-MS analysis. |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan acquires a complete mass spectrum for library searching. SIM mode enhances sensitivity for target analytes. researchgate.net |

| Mass Range | m/z 40-500 | A typical mass range to capture the molecular ion and key fragments of the analyte. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

Method Development for Trace Analysis and Environmental Monitoring

Detecting this compound at trace levels, as required for environmental monitoring, presents significant challenges due to low concentrations and complex sample matrices (e.g., water, soil). gcms.cz Method development for trace analysis focuses on maximizing sensitivity and minimizing matrix interference.

A critical step is sample preparation, which often involves pre-concentration. gcms.cz Solid-Phase Extraction (SPE) is a widely used technique for extracting and concentrating organic pollutants from aqueous samples. researchgate.net For volatile compounds in water, purge and trap techniques can be employed. gcms.cz

The choice of analytical instrumentation is also crucial. For GC analysis, using an ECD or coupling the GC to a mass spectrometer operating in SIM mode can achieve very low detection limits. researchgate.netacs.org For HPLC, using LC-MS/MS with MRM is the preferred approach for achieving the high sensitivity and selectivity needed for trace quantification. nih.govchromatographytoday.com The development process must also consider potential sources of contamination and analyte loss during sample collection, storage, and preparation. gcms.cz

Quality Assurance and Method Validation in Chemical Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the chosen analytical method must be validated. scispace.comhbm4eu.eu Method validation is a formal process that demonstrates a method is suitable for its intended purpose. gavinpublishers.com A robust Quality Assurance (QA) program, which includes regular Quality Control (QC) checks, is essential for the ongoing reliability of the analysis. arlok.com

Key validation parameters, as often guided by organizations like the International Council on Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comgavinpublishers.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. scispace.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples or certified reference materials. hbm4eu.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). gavinpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. scispace.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

Routine QC measures include analyzing blanks, duplicates, and control samples with every batch of test samples to monitor the performance of the method over time. nih.gov

Interactive Data Table: Summary of Method Validation Parameters This table summarizes the key parameters for analytical method validation and their purpose.

| Validation Parameter | Description | Typical Acceptance Criteria (Example) |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.995 |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |

| Range | Interval between upper and lower concentration limits. | Defined by linearity, accuracy, and precision. |

| Accuracy | Closeness to the true value. | Recovery of 80-120% for spiked samples. |

| Precision (Repeatability) | Agreement between runs on the same day. | RSD < 2-5% |

| Precision (Intermediate) | Agreement between runs on different days/analysts. | RSD < 5-10% |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) ≥ 10 |

| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.